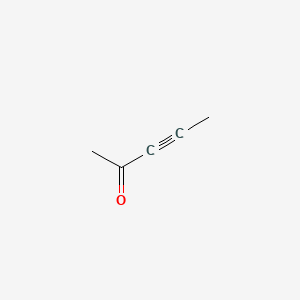

Pent-3-yn-2-one

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Pent-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with acetone in the presence of a base, such as potassium hydroxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 2-pentanol. This process typically involves the use of a metal catalyst, such as copper or palladium, under elevated temperatures and pressures to facilitate the removal of hydrogen atoms and formation of the triple bond.

化学反応の分析

Types of Reactions

Pent-3-yn-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted alkynes or alkenes, depending on the nucleophile.

科学的研究の応用

Chemistry

Pent-3-yn-2-one serves as a building block in organic synthesis, particularly in the formation of complex molecules. It is involved in various reactions including:

- Oxidation: Converts to carboxylic acids or ketones.

- Reduction: Yields alkenes or alkanes.

- Substitution Reactions: Engages in nucleophilic substitutions with reagents such as Grignard reagents.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

Antimicrobial Properties:

In vitro studies have shown effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly relevant in combating antibiotic resistance.

Anticancer Activity:

Investigations into its anticancer effects indicate that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms include interactions with cellular pathways that regulate growth and survival.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Antimicrobial Activity Study:

A recent study assessed a series of derivatives against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity, suggesting potential for new antibiotic development. -

Anticancer Screening:

In vitro studies demonstrated that derivatives of this compound could inhibit tumor growth by inducing apoptosis in human cancer cell lines, paving the way for further research into their use as anticancer agents.

Industrial Applications

In industry, this compound is utilized in the synthesis of fine chemicals and as an intermediate in pharmaceutical production. Its role extends to the development of agrochemicals and specialty chemicals, showcasing its versatility across various sectors.

作用機序

The mechanism of action of Pent-3-yn-2-one involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Pent-3-yn-2-one can be compared with other similar compounds, such as:

3-Pentyn-2-one: Another alkyne with a similar structure but different positional isomerism.

This compound: A positional isomer with the triple bond located at a different position.

2-Butyn-1-ol: An alkyne with a hydroxyl group, offering different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

生物活性

Pent-3-yn-2-one is an alkyne compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has a unique structure characterized by a triple bond between the second and third carbon atoms, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic applications.

Mechanism of Action:

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and cellular pathways. It may inhibit certain enzymes or interfere with cellular processes, although the precise mechanisms are still being elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study:

In a study focused on human prostate cancer cells (LNCaP), this compound demonstrated significant growth inhibition at concentrations ranging from 5 to 20 µM. The compound was found to interfere with androgen receptor signaling, which is critical in prostate cancer progression.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

The IC50 value for LNCaP cells was determined to be approximately 15 µM, indicating a potent anticancer effect .

Research Findings

Recent studies have explored the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications at the carbon chain or functional groups have yielded compounds with improved potency against specific cancer types.

Synthesis Example:

A series of isoxazolyl derivatives were synthesized from this compound, leading to compounds that exhibited enhanced inhibition of human microsomal enzymes involved in steroid metabolism. These derivatives showed IC50 values as low as 33 nM against 5α-reductase, highlighting the potential for developing targeted therapies .

特性

IUPAC Name |

pent-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-4-5(2)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOOXMGZVWHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223267 | |

| Record name | 2-Pentyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-55-0 | |

| Record name | 2-Pentyn-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentyn-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTYN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5DN9J4L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of Pent-3-yn-2-one highlighted in the research?

A: this compound serves as a versatile building block in organic synthesis. The research highlights its use in the synthesis of highly substituted indole derivatives []. Specifically, Scandium triflate (Sc(OTf)3) catalyzes the Friedel-Crafts alkenylation of this compound with various aromatic amines, leading to the formation of these indole compounds [].

Q2: Can you elaborate on the regioselective modifications possible with this compound?

A: Research demonstrates the regioselective hydrochlorination of this compound using Tin tetrachloride (SnCl4) as a mediator []. This reaction exclusively yields the Z-isomer of the hydrochlorinated product, showcasing control over the double bond geometry []. This selectivity is valuable for subsequent transformations, particularly cross C-N coupling reactions [].

Q3: The papers mention “deconjugation” reactions. How does this compound undergo this process?

A: Studies demonstrate a one-pot process for both hydroiodination and deconjugation of this compound derivatives [, ]. This involves reacting aryloxy or thiophenyl substituted this compound with a system of sodium iodide, trimethylsilyl chloride, and water in acetonitrile [, ]. This leads to the formation of (Z)-β-substituted β,γ-enones and (Z)-β-substituted α,β-unsaturated ketones [, ]. The proposed mechanism likely involves the addition of HI followed by a rearrangement.

Q4: Are there any examples of this compound participating in multi-step reactions?

A: Yes, research highlights a tandem double-annulation reaction involving this compound []. This reaction utilizes in situ generated enaminones (from alkyl amines and this compound) and 1,3-dimethylalloxan []. The process proceeds through a sequence of Michael addition, aldol condensation, and double intramolecular annulation, ultimately yielding functionalized oxazolidinedione spiro analogues [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。